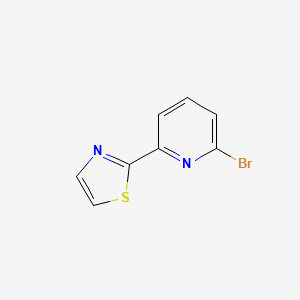
2-(6-Bromopyridin-2-yl)thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Bromo-2-pyridyl)thiazole is a heterocyclic compound that features both a thiazole ring and a brominated pyridine ring. Thiazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties . The incorporation of a bromine atom into the pyridine ring can enhance the compound’s reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(6-Bromo-2-pyridyl)thiazole involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated pyridine . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
In an industrial setting, the synthesis of 2-(6-Bromo-2-pyridyl)thiazole can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve yield and purity. The use of automated systems also reduces the risk of human error and increases efficiency.
化学反应分析
Types of Reactions
2-(6-Bromo-2-pyridyl)thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: 2-(6-Amino-2-pyridyl)thiazole or 2-(6-Thio-2-pyridyl)thiazole.
Oxidation: 2-(6-Bromo-2-pyridyl)thiazole sulfoxide or sulfone.
Reduction: 2-(6-Bromo-2-piperidyl)thiazole.
科学研究应用
2-(6-Bromo-2-pyridyl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials, such as dyes and polymers.
作用机制
The biological activity of 2-(6-Bromo-2-pyridyl)thiazole is primarily due to its ability to interact with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Receptor Binding: It can bind to specific receptors, such as histamine receptors, to exert anti-inflammatory effects.
DNA Interaction: The compound can intercalate into DNA, disrupting replication and transcription processes, which is useful in anticancer applications.
相似化合物的比较
Similar Compounds
2-(6-Chloro-2-pyridyl)thiazole: Similar structure but with a chlorine atom instead of bromine. It has comparable biological activities but may differ in reactivity and potency.
2-(6-Fluoro-2-pyridyl)thiazole: Contains a fluorine atom, which can enhance lipophilicity and membrane permeability.
2-(6-Methyl-2-pyridyl)thiazole: The methyl group can influence the compound’s metabolic stability and bioavailability.
Uniqueness
2-(6-Bromo-2-pyridyl)thiazole is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can also facilitate further functionalization through substitution reactions, making it a versatile intermediate in synthetic chemistry.
属性
分子式 |
C8H5BrN2S |
|---|---|
分子量 |
241.11 g/mol |
IUPAC 名称 |
2-(6-bromopyridin-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C8H5BrN2S/c9-7-3-1-2-6(11-7)8-10-4-5-12-8/h1-5H |
InChI 键 |
MUHQLPKBDBJMKU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1)Br)C2=NC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















